3-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide 3-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 832108-95-9
VCID: VC0501200
InChI: InChI=1S/C19H20N2O3/c1-14-5-4-6-15(13-14)18(22)20-17-8-3-2-7-16(17)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22)
SMILES: CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4g/mol

3-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide

CAS No.: 832108-95-9

Main Products

VCID: VC0501200

Molecular Formula: C19H20N2O3

Molecular Weight: 324.4g/mol

3-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide - 832108-95-9

CAS No. 832108-95-9
Product Name 3-Methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
Molecular Formula C19H20N2O3
Molecular Weight 324.4g/mol
IUPAC Name 3-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Standard InChI InChI=1S/C19H20N2O3/c1-14-5-4-6-15(13-14)18(22)20-17-8-3-2-7-16(17)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22)
Standard InChIKey VHTRUZRQSNJULC-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
Canonical SMILES CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3
PubChem Compound 2233049
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator